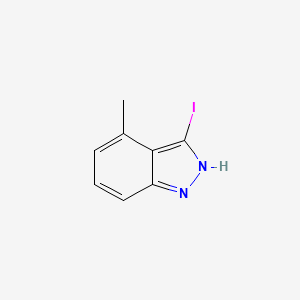

3-Iodo-4-methyl-1H-indazole

描述

The Indazole Nucleus as a Privileged Scaffold in Heterocyclic Chemistry

The term "privileged scaffold" was introduced to describe molecular structures that are capable of binding to multiple biological targets, making them a rich source for drug discovery. researchgate.netresearchgate.netmdpi.combenthamscience.com The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely regarded as a privileged scaffold in medicinal chemistry. pnrjournal.comresearchgate.netbenthamscience.com This is evidenced by its presence in a variety of FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory agents like bendazac (B1667983) and benzydamine, and anti-cancer drugs such as pazopanib. mdpi.com

Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. pnrjournal.commdpi.comjmchemsci.com The unique electronic properties and the ability of the nitrogen atoms to engage in hydrogen bonding contribute to the indazole's ability to interact with various biological macromolecules. nih.gov The versatility of the indazole scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. mdpi.comnih.gov

Academic Significance of Halogenated Indazoles in Synthetic and Medicinal Chemistry

Halogenated organic compounds are of immense importance in synthetic chemistry, serving as versatile building blocks for the construction of more complex molecules. nih.gov Halogenated indazoles, in particular, are highly valued intermediates. The introduction of a halogen atom, such as iodine or bromine, at specific positions on the indazole ring provides a reactive handle for a variety of chemical transformations. chim.it

These halogenated indazoles are frequently employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions. smolecule.comuni-muenchen.demdpi.commdpi.com These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and other functional groups, at the halogenated position, leading to the generation of diverse libraries of indazole derivatives for biological screening. acs.orgrsc.orgnih.gov The position and nature of the halogen can significantly influence the reactivity of the indazole and the properties of the resulting products. For instance, 3-iodoindazoles are common precursors for creating 3-arylindazoles through Suzuki-type cross-coupling reactions. mdpi.com

In medicinal chemistry, the incorporation of halogens can also directly impact the pharmacological profile of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org

Positioning 3-Iodo-4-methyl-1H-indazole within Indazole Research Paradigms

Within the broad class of halogenated indazoles, this compound stands out as a compound with specific structural features that make it a valuable tool in chemical research. cymitquimica.com Its chemical formula is C₈H₇IN₂. cymitquimica.com

The key attributes of this molecule are:

The Indazole Core: Provides the fundamental privileged scaffold with inherent biological potential. pnrjournal.comresearchgate.net

The Iodine Atom at the 3-Position: This is a crucial feature for synthetic chemists. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. chim.itmdpi.commdpi.commdpi.com

The strategic placement of these functional groups makes this compound a highly useful intermediate for synthesizing novel, substituted indazoles with potential applications in medicinal chemistry and materials science. cymitquimica.comsmolecule.com Its structure allows for systematic modifications to fine-tune biological activity and other physicochemical properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 885522-63-4 |

| Molecular Formula | C₈H₇IN₂ |

| Physical Form | Solid |

| Purity | 97% |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

| Data sourced from multiple chemical suppliers. sigmaaldrich.comchemical-suppliers.eu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-iodo-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSVQQMMVAVJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646518 | |

| Record name | 3-Iodo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-63-4 | |

| Record name | 3-Iodo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Iodo 4 Methyl 1h Indazole and Analogous Systems

Precursor Synthesis Strategies for 4-Methyl-1H-indazole Frameworks

The synthesis of the core 4-methyl-1H-indazole structure is the foundational step. Methodologies can be broadly categorized into those that construct the heterocyclic ring from acyclic or carbocyclic precursors and those that begin with an appropriately substituted aromatic compound.

Cyclization Reactions for Indazole Ring Formation with 4-Methyl Substitution

The construction of the indazole ring system often involves the formation of a crucial N-N bond through intramolecular cyclization. A variety of methods have been developed, adaptable for the synthesis of 4-methyl substituted derivatives.

One common approach involves the condensation of a suitably substituted o-methyl-aryl aldehyde or ketone with hydrazine. For the synthesis of 4-methyl-1H-indazole, a plausible precursor would be 2-bromo-3-methylbenzaldehyde. The process would involve condensation with a hydrazine derivative, followed by a copper-catalyzed intramolecular Ullmann-type coupling reaction to form the indazole ring. researchgate.net A similar strategy has been successfully employed in the scalable synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole, which starts from a trisubstituted benzene (B151609) derivative that is first formylated and then condensed with methyl hydrazine before the final copper-mediated cyclization. thieme-connect.com

Another powerful method is the [3+2] cycloaddition reaction between an aryne and a diazo compound or hydrazone. organic-chemistry.org For a 4-methyl substituted target, this could involve generating 3-methylbenzyne from a precursor like 2-bromo-3-methylaniline, which then reacts with a suitable dipolarophile. Similarly, reactions of o-(trimethylsilyl)aryl triflates with diazo compounds in the presence of a fluoride source provide an efficient route to substituted indazoles under mild conditions. organic-chemistry.org

Reductive cyclization of o-nitrobenzylidene derivatives is also a viable pathway. For instance, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of a strong base like potassium tert-butoxide to yield 1-aryl-1H-indazoles. organic-chemistry.orgchemicalbook.com Adapting this to the target molecule would require starting with a 3-methyl-2-nitrobenzaldehyde derivative.

Pre-functionalization of Aromatic Precursors for 4-Methyl-1H-indazole Synthesis

The success of many indazole syntheses hinges on the availability of appropriately pre-functionalized aromatic starting materials. The strategic placement of substituents on a benzene ring dictates the final substitution pattern of the indazole product.

For the synthesis of 4-methyl-1H-indazole, a logical starting material is a derivative of m-cresol or 3-methylaniline (m-toluidine). For example, ortho-lithiation of a protected 3-methylaniline derivative can direct functionalization to the 2-position. A subsequent reaction, such as formylation by trapping the lithiated intermediate with dimethylformamide (DMF), can install the necessary group for cyclization. thieme-connect.com This approach offers high regioselectivity, which is crucial when dealing with multiple potential reaction sites on an aromatic ring. thieme-connect.com

Another strategy involves the diazotization of o-alkynylanilines. chemicalbook.com This method would necessitate the synthesis of 2-amino-6-methylphenylacetylene or a related alkyne, which upon diazotization and subsequent cyclization would yield the 4-methyl-1H-indazole framework.

Regioselective Iodination Techniques at the C-3 Position of 4-Methyl-1H-indazoles

Once the 4-methyl-1H-indazole precursor is obtained, the next critical step is the regioselective introduction of an iodine atom at the C-3 position. The electronic properties of the indazole ring favor electrophilic substitution at this site.

Direct Iodination Approaches Utilizing Various Iodinating Agents

Direct iodination is the most common and straightforward method for producing 3-iodoindazoles. This transformation is typically performed using molecular iodine (I₂) as the iodinating agent in the presence of a base. chim.it

A widely used protocol involves treating the indazole with iodine and potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethylformamide (DMF). chim.itmdpi.com This method is efficient, often proceeding to completion at room temperature within a short timeframe. mdpi.com The base is crucial for the reaction, as it deprotonates the indazole N-H, increasing the nucleophilicity of the heterocyclic ring and facilitating the electrophilic attack by iodine. Other bases like potassium carbonate and potassium tert-butoxide have also been successfully employed. chim.it

N-Iodosuccinimide (NIS) serves as an alternative electrophilic iodine source and can be used under basic conditions to achieve C-3 iodination. chim.it The choice of solvent can also be important; besides DMF, solvents like dioxane and N-methylpyrrolidone (NMP) have been utilized. chim.it

| Indazole Substrate | Iodinating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1H-Indazole | I₂ | KOH | DMF | Room Temp, 1h | Good | mdpi.com |

| 6-Bromoindazole | I₂ | KOH | DMF | Not specified | Good | chim.it |

| 5-Methoxyindazole | I₂ | KOH | Dioxane | Not specified | Quantitative | chim.it |

| 5-Bromoindazole | I₂ | t-BuOK | THF | Not specified | Excellent | chim.it |

| 5-Bromoindazole | NIS | KOH | CH₂Cl₂ | Not specified | Good | chim.it |

Catalyst-Mediated Iodination Methodologies

While direct iodination with I₂ or NIS under basic conditions is highly effective for many indazole systems, catalyst-mediated approaches can offer alternative pathways, particularly for substrates that are sensitive to strong bases or for achieving different selectivities in more complex molecules.

Although less common for indazole C-3 iodination, methodologies used for other heterocycles can provide insight into potential catalytic systems. For instance, the iodination of pyrazoles, a structurally related heterocycle, has been achieved in a highly regioselective manner using ceric ammonium nitrate (CAN) to mediate the reaction with elemental iodine. nih.gov This oxidative system allows for the functionalization of the pyrazole (B372694) ring under conditions that may be milder than strong bases. nih.gov Such a transition metal-mediated approach could potentially be adapted for the C-3 iodination of 4-methyl-1H-indazole.

Iodine-mediated intramolecular cyclization of enamines to form indoles proceeds via an oxidative iodination that generates an iodide intermediate, showcasing another role of iodine in facilitating complex transformations under metal-free conditions. acs.org While not a direct C-H iodination of a pre-formed heterocycle, it highlights the diverse reactivity of iodine that can be harnessed in synthetic chemistry.

Post-Synthetic Functionalization Strategies for 3-Iodo-4-methyl-1H-indazole

The primary value of this compound lies in its utility as a building block for constructing more complex molecules. The carbon-iodine bond at the C-3 position is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are the most prominent methods for the functionalization of 3-iodoindazoles. mdpi.com The Suzuki-Miyaura cross-coupling reaction, which pairs the 3-iodoindazole with an organoboron reagent (boronic acid or ester), is a robust method for forming new carbon-carbon bonds. mdpi.com This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-3 position. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), base, and solvent system is critical for achieving high yields. mdpi.commdpi.com

Other important palladium-catalyzed transformations include:

Sonogashira coupling: Reacts the 3-iodoindazole with a terminal alkyne to introduce alkynyl groups, often using a palladium catalyst in conjunction with a copper(I) co-catalyst. mdpi.com

Heck coupling: Forms a new C-C bond by reacting the iodoindazole with an alkene. mdpi.com

Stille coupling: Utilizes an organostannane reagent to couple with the iodoindazole. researchgate.net

These reactions significantly expand the molecular diversity achievable from a single 3-iodoindazole precursor, making it a cornerstone intermediate in the synthesis of potential therapeutic agents and other functional organic materials.

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting C-3 Substituent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ / Base | Aryl/Heteroaryl | mdpi.commdpi.com |

| Sonogashira | Terminal Alkynes | Pd(II) / Cu(I) / Base | Alkynyl | mdpi.com |

| Heck | Alkenes | Pd Catalyst / Base | Alkenyl | mdpi.com |

| Stille | Organostannanes | Pd Catalyst | Aryl/Heteroaryl/Alkenyl | researchgate.net |

| Negishi | Organozinc Reagents | Pd or Ni Catalyst | Aryl/Alkyl | chim.it |

N-Alkylation and N-Arylation Strategies

The substitution at the N-1 and N-2 positions of the indazole core is a primary method for molecular diversification. However, achieving regioselectivity in these transformations is a significant synthetic challenge, as direct alkylation or arylation of NH-indazoles often yields a mixture of N-1 and N-2 isomers. nih.govd-nb.info The outcome of these reactions is highly dependent on the substitution pattern of the indazole ring, the nature of the electrophile, and the reaction conditions, including the base and solvent employed. nih.gov

N-Alkylation:

The direct alkylation of indazoles typically leads to a mixture of N-1 and N-2 alkylated products, with the ratio being influenced by both steric and electronic factors. nih.gov For this compound, the presence of the iodo group at C3 and the methyl group at C4 will influence the nucleophilicity and accessibility of the adjacent N-1 and N-2 positions.

Studies on substituted indazoles have shown that specific conditions can favor one isomer over the other. For instance, the use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been reported to be a promising system for achieving N-1 selective alkylation for a variety of substituted indazoles. nih.govresearchgate.net This selectivity is particularly high for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide groups. nih.gov Conversely, conditions such as the Mitsunobu reaction have been shown to favor the formation of the N-2 regioisomer. d-nb.infonih.gov Trifluoromethanesulfonic acid (TfOH) has also been used to catalyze highly selective N-2 alkylation of indazoles with diazo compounds. The regioselectivity is influenced by the electronic properties of the indazole substituents; electron-withdrawing groups at the C7 position, for example, can confer excellent N-2 regioselectivity. nih.govresearchgate.net

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles under Various Conditions

| Reagent/Catalyst | Base | Solvent | Predominant Isomer | Reference(s) |

|---|---|---|---|---|

| Alkyl Bromide | NaH | THF | N-1 | nih.govresearchgate.net |

| Alcohol, PPh₃, DIAD | - | THF | N-2 | d-nb.infonih.gov |

| Diazo Compounds | TfOH | - | N-2 | rsc.org |

| Alkyl Iodide | NaH | DMF | Mixture (N-1/N-2) | nih.gov |

| Alkyl Halides | K₂CO₃ | DMF | ~1:1 Mixture | researchgate.net |

N-Arylation:

The introduction of an aryl group onto the indazole nitrogen is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. mdpi.com These methods have become indispensable for the synthesis of N-aryl heterocycles.

The Buchwald-Hartwig amination , a palladium-catalyzed reaction, is a versatile method for coupling amines with aryl halides or triflates. wikipedia.orglibretexts.org The use of bulky, electron-rich phosphine ligands in combination with a palladium source like Pd₂(dba)₃ is crucial for the efficient N-arylation of indoles and related heterocycles. wikipedia.org The choice of base and ligand can be optimized to achieve high yields and selectivity.

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols. mdpi.com Modern protocols for the N-arylation of indazoles often utilize copper(I) catalysts with diamine ligands, which allows the reaction to proceed under milder conditions than traditional Ullmann reactions. researchgate.net Notably, an Ullmann-type reaction of indazoles with aryl iodides has been developed in water at a mild temperature (60 °C), demonstrating high regioselectivity for N-1 arylation. researchgate.net

Table 2: Common Strategies for N-Arylation of Indazoles

| Reaction Name | Metal Catalyst | Typical Ligands | Coupling Partner | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Bulky Phosphines (e.g., BINAP, DPPF) | Aryl Halides, Triflates | High efficiency, broad scope | wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Diamines, Ligand-free | Aryl Halides | Milder conditions, potential for green solvents | mdpi.comresearchgate.net |

Functionalization of the Methyl Group at Position 4

The methyl group at the C4 position of the this compound ring system serves as a handle for further synthetic modifications, allowing for the introduction of new functional groups and the extension of the molecular scaffold. While direct C-H functionalization of the benzene portion of indazoles can be challenging to control regioselectively, the 4-methyl group offers a specific site for transformation. researchgate.net

One of the most common and synthetically useful transformations of an aromatic methyl group is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents. The resulting carboxylic acid can then serve as a versatile intermediate for a variety of subsequent reactions, including amide bond formation or conversion to other functional groups. For instance, the oxidation of the 4-methyl group on the indazole ring would yield 3-iodo-1H-indazole-4-carboxylic acid, a valuable precursor for creating libraries of amide derivatives.

Table 3: Potential Functionalization Reactions of the 4-Methyl Group

| Reaction Type | Reagent(s) | Potential Product | Synthetic Utility |

|---|---|---|---|

| Oxidation | KMnO₄ or Jones' Reagent | 3-Iodo-1H-indazole-4-carboxylic acid | Amide coupling, esterification |

| Halogenation | N-Bromosuccinimide (NBS) | 4-(Bromomethyl)-3-iodo-1H-indazole | Nucleophilic substitution reactions |

Green Chemistry and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. ijarsct.co.in This involves the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts. frontiersin.orgbenthamdirect.com

Sustainable Solvents and Catalysts:

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives include water, polyethylene glycol (PEG), ionic liquids, and deep eutectic solvents. mdpi.commonash.eduresearchgate.net For instance, a one-pot, three-component synthesis of 2H-indazoles has been successfully carried out using copper(I) oxide nanoparticles as a catalyst in PEG as a green solvent. acs.orgorganic-chemistry.org Similarly, an ammonium chloride-catalyzed synthesis of 1H-indazole derivatives has been developed using ethanol as a solvent under grinding conditions, which represents an eco-friendly approach. samipubco.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another cornerstone of sustainable synthesis. acs.org

Energy-Efficient Methodologies:

Alternative energy sources like microwave irradiation and visible-light photocatalysis are being explored to drive chemical reactions more efficiently. frontiersin.org Microwave-assisted synthesis can significantly reduce reaction times and improve yields. benthamdirect.com Visible-light photocatalysis has emerged as a powerful tool for forming C-N and N-N bonds under mild conditions, and its application in the synthesis and functionalization of indazoles is an active area of research. nih.govnih.govacs.orgresearchgate.netdoaj.org These methods often allow reactions to proceed at ambient temperature, reducing the energy consumption associated with heating.

Table 4: Comparison of Traditional vs. Green Synthetic Approaches for Indazole Synthesis

| Feature | Traditional Approach | Green/Sustainable Approach | Benefit(s) of Green Approach | Reference(s) |

|---|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, DMF) | Water, PEG, Ethanol, Ionic Liquids | Reduced toxicity and environmental pollution | mdpi.comacs.org |

| Catalyst | Homogeneous metal catalysts | Heterogeneous/recyclable catalysts (e.g., CuO-NPs), metal-free catalysts | Catalyst recovery and reuse, reduced metal waste | acs.orgnih.govorganic-chemistry.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Visible-light photocatalysis | Reduced reaction times, lower energy consumption, mild conditions | frontiersin.orgnih.govresearchgate.net |

| Reaction Type | Multi-step syntheses | One-pot, multi-component reactions | Improved atom economy, reduced waste | acs.orgorganic-chemistry.org |

Chemical Reactivity and Derivatization Pathways of 3 Iodo 4 Methyl 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Iodo Position

The C-3 iodo group of 3-iodo-4-methyl-1H-indazole serves as a highly effective handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecules and exploring structure-activity relationships. The C(sp2)-I bond is readily activated by palladium catalysts, enabling the formation of C-C and C-N bonds under relatively mild conditions. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C(sp2)-C(sp2) bonds. nih.gov It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. ias.ac.in For this compound, this reaction provides a direct route to 3-aryl- and 3-heteroaryl-4-methyl-1H-indazoles, which are common scaffolds in biologically active compounds. nih.gov

The reaction can be performed on N-unprotected indazoles, which is a significant advantage as it eliminates the need for additional protection and deprotection steps. nih.gov However, in some cases, N-protection, for instance with a Boc group, is employed to improve solubility or modify reactivity. mdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Common catalysts include palladium(II) acetate (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), often paired with phosphine ligands like XPhos or dppf. nih.govnih.gov The base, typically potassium carbonate (K2CO3) or potassium phosphate (K3PO4), is essential for the transmetalation step of the catalytic cycle. nih.gov

| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 80 | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 / XPhos | K3PO4 | Dioxane/H2O | 100 | Excellent |

| 2-Thiopheneboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 80 | Good |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 80 | Good nih.gov |

| Pinacol vinyl boronate | Pd(PPh3)4 | Cs2CO3 | Dioxane/EtOH/H2O | 140 (MW) | Moderate nih.gov |

This table presents representative conditions for Suzuki-Miyaura coupling based on similar 3-iodoindazole substrates. DME = Dimethoxyethane, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, MW = Microwave irradiation.

The Sonogashira coupling reaction is a reliable method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a combination of palladium and copper complexes, is instrumental for synthesizing 3-alkynyl-4-methyl-1H-indazoles from this compound. researchgate.net These alkynylated products are valuable intermediates for further transformations or as target molecules in drug discovery. researchgate.net

A critical aspect of the Sonogashira coupling on the indazole scaffold is the reactivity of the N-H proton. In many cases, protection of the indazole nitrogen (e.g., as a THP or Boc derivative) is necessary before performing the coupling reaction. researchgate.netmdpi.com Without N-protection, side reactions such as coupling at the N-1 position can occur, leading to a mixture of products or low yields of the desired C-3 coupled product. researchgate.net The reaction is typically carried out using a palladium catalyst like Pd(PPh3)2Cl2 and a copper(I) co-catalyst such as CuI, in the presence of a base like triethylamine (TEA) or diisopropylamine (DIPA). researchgate.net

Besides the Sonogashira reaction, the Heck reaction offers another pathway for C-C bond formation. This reaction couples the 3-iodoindazole with an alkene, such as an acrylate or styrene, in the presence of a palladium catalyst and a base. google.com This provides access to 3-vinyl-4-methyl-1H-indazoles, which are also versatile synthetic intermediates.

| Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Key Consideration |

| Phenylacetylene | Sonogashira | Pd(PPh3)2Cl2 / CuI | TEA | THF | N-1 protection is often required researchgate.netmdpi.com |

| 1-Hexyne | Sonogashira | Pd(PPh3)2Cl2 / CuI | DIPA | DMF | Avoids side reactions at the N-H position |

| Methyl acrylate | Heck | Pd(OAc)2 / P(o-tol)3 | DIPEA | DMF | N-protection is generally necessary google.com |

| 2-Vinyl pyridine | Heck | Pd(OAc)2 / P(o-tol)3 | DIPEA | DMF | Access to heteroaryl-vinyl indazoles google.com |

This table illustrates typical conditions for Sonogashira and Heck couplings involving 3-iodoindazoles. TEA = Triethylamine, DIPA = Diisopropylamine, DIPEA = N,N-Diisopropylethylamine, P(o-tol)3 = Tri(o-tolyl)phosphine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a cornerstone of modern organic synthesis for preparing arylamines. rug.nl Applying this methodology to this compound allows for the direct synthesis of a diverse range of 3-amino-4-methyl-1H-indazole derivatives. researchgate.net These compounds are prevalent in pharmacologically active molecules. nih.gov

The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand. nih.gov Ligands such as Xantphos, BINAP, and various biaryl phosphines developed by Buchwald and Hartwig are commonly employed. wikipedia.orgresearchgate.net The reaction is typically run with a strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3). Similar to other cross-coupling reactions on this scaffold, N-protection of the indazole (e.g., with a THP group) is often performed to prevent catalyst inhibition or undesired side reactions involving the acidic N-H proton. researchgate.net The scope of the reaction is broad, accommodating primary and secondary aliphatic and aromatic amines. organic-chemistry.org

| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) |

| Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 110 |

| Piperidine | Pd(OAc)2 / BINAP | NaOt-Bu | Toluene | 100 |

| Benzylamine | Pd2(dba)3 / tBuDavePhos | NaOt-Bu | Dioxane | 100 |

| 4-Fluoro-2-methoxy-5-nitroaniline | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane | 110 researchgate.net |

This table outlines representative conditions for the Buchwald-Hartwig amination of 3-haloindazoles. dba = dibenzylideneacetone, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, tBuDavePhos = (2-Di-tert-butylphosphino)biphenyl.

Nucleophilic Substitution Reactions Involving the C-3 Iodine

While palladium-catalyzed reactions are the dominant pathway for functionalizing the C-3 position, direct nucleophilic aromatic substitution (SNAr) of the iodine atom is also a potential, though less common, transformation. In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group through a Meisenheimer-like intermediate. nih.gov

However, the indazole ring system is relatively electron-rich, which generally disfavors classical SNAr reactions. The C-3 position is not strongly activated towards nucleophilic attack without the presence of potent electron-withdrawing groups on the ring. Consequently, forcing conditions, such as high temperatures and highly reactive nucleophiles, would likely be required, often leading to low yields and side reactions. The more facile and versatile nature of palladium-catalyzed cross-coupling reactions has made them the preferred method for modifying the C-3 position over classical SNAr. google.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In this compound, the benzene portion of the molecule can undergo reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome of these substitutions is dictated by the combined directing effects of the substituents already present: the 4-methyl group, the 3-iodo group, and the fused pyrazole (B372694) ring. masterorganicchemistry.comlibretexts.org

Activating/Deactivating Effects : The 4-methyl group is an activating, ortho-, para-directing group. The fused pyrazole ring, as a whole, is considered activating and directs electrophiles to the C-7 position. The 3-iodo group is a deactivating, ortho-, para-directing group.

Directing Effects :

The powerful ortho-, para-directing effect of the 4-methyl group would favor substitution at the C-5 position (ortho) and the C-7 position (para to the point of fusion).

The fused pyrazole ring strongly directs electrophiles to the C-7 position.

The deactivating iodo group at C-3 would weakly direct to C-5 and C-7.

Considering these combined influences, electrophilic attack is most likely to occur at the C-7 and C-5 positions of the benzene ring. The C-7 position is particularly favored due to the synergistic directing effects of the pyrazole ring and the 4-methyl group. rsc.org The C-5 position is also activated by the methyl group. The precise ratio of C-7 to C-5 substitution would depend on the specific electrophile and reaction conditions used. For example, bromination of 4-substituted 1H-indazoles with NBS has been shown to proceed regioselectively at the C-7 position. rsc.org

Reactions Involving the Indazole N-H Proton and Methyl Group

The N-H proton of the indazole ring is acidic and readily participates in reactions. The most common transformation is deprotonation followed by alkylation or acylation. As mentioned previously, N-protection is a frequent strategy in cross-coupling reactions to prevent interference with the catalyst. researchgate.net Alkylation of the indazole nitrogen with alkyl halides or other electrophiles can lead to a mixture of N-1 and N-2 isomers, with the ratio often depending on the reaction conditions and the steric and electronic nature of the substituents on the indazole ring.

The 4-methyl group is generally less reactive than the other functional groups on the molecule. However, under specific conditions, it can undergo transformations typical of benzylic methyl groups. These reactions could include:

Oxidation : Using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid could potentially oxidize the methyl group to a carboxylic acid (4-carboxy-3-iodo-1H-indazole).

Halogenation : Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could introduce a halogen to the methyl group, forming a 4-(halomethyl) derivative. These derivatives are themselves useful intermediates for further nucleophilic substitution reactions.

These transformations of the methyl group would require conditions that are compatible with the sensitive indazole core and the C-I bond.

Mechanistic Investigations of Key Transformations of this compound

The derivatization of this compound often involves sophisticated reaction mechanisms, primarily centered around palladium-catalyzed cross-coupling reactions. These transformations are fundamental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of complex molecules. Mechanistic investigations, including kinetic studies and computational modeling, provide critical insights into the reaction pathways, intermediates, and transition states involved in these processes. Understanding these mechanisms is paramount for optimizing reaction conditions and expanding the synthetic utility of this versatile building block.

A significant area of investigation has been the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds. The generally accepted mechanism for this reaction, when applied to this compound, involves a catalytic cycle with a palladium complex. This cycle is initiated by the oxidative addition of the this compound to a Pd(0) complex, which is considered the rate-determining step. This is followed by a transmetalation step with an organoboron reagent and, finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Theoretical calculations on the related 3-iodo-1H-indazole have shown that the energy barrier for the formation of intermediates can be influenced by the choice of palladium catalyst and ligands mdpi.com. For instance, ferrocene-based divalent palladium complexes have demonstrated lower energy barriers compared to simpler palladium salts, leading to higher catalytic outputs mdpi.com.

Another key transformation is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides. The mechanism of the Sonogashira reaction is understood to proceed via two interconnected catalytic cycles involving both palladium and copper catalysts. The palladium cycle mirrors that of the Suzuki-Miyaura coupling, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. For 3-iodoindazoles, it has been observed that N-protection of the indazole is often necessary for successful coupling, as the unprotected NH group can interfere with the catalytic cycle researchgate.netmdpi.com. The 4-methyl group in this compound could sterically hinder the coordination of the catalysts, potentially affecting the reaction rate. The steric bulk of both the substrate and the phosphine ligands on the palladium catalyst are known to be critical factors in the efficiency of Sonogashira coupling reactions researchgate.net.

The following table summarizes the key mechanistic steps of the Suzuki-Miyaura and Sonogashira reactions as they apply to this compound, highlighting the role of the catalyst and the expected influence of the 4-methyl group.

| Reaction | Key Mechanistic Steps | Role of Catalyst | Postulated Influence of 4-Methyl Group |

| Suzuki-Miyaura Coupling | 1. Oxidative Addition of this compound to Pd(0)2. Transmetalation with Organoboron Reagent3. Reductive Elimination | Pd(0) complex facilitates the entire catalytic cycle. | Electronic: Weakly electron-donating, may slightly increase the rate of oxidative addition.Steric: May hinder the approach of the bulky catalyst. |

| Sonogashira Coupling | Palladium Cycle: 1. Oxidative Addition2. Transmetalation3. Reductive EliminationCopper Cycle: 1. Formation of Copper(I) Acetylide | Palladium: Main catalyst for C-C bond formation.Copper: Co-catalyst, facilitates the formation of the reactive acetylide species. | Electronic: Minor electronic effect on the overall reaction.Steric: Potential for steric hindrance affecting catalyst coordination and reaction rate. |

Further detailed experimental and computational studies are necessary to fully elucidate the nuanced mechanistic details of these key transformations for this compound and to precisely quantify the electronic and steric effects of the 4-methyl substituent.

Exploration of Biological Activities and Pharmacological Relevance of 3 Iodo 4 Methyl 1h Indazole Derivatives

Target-Specific Biological Activity Profiling

The biological activities of 3-iodo-4-methyl-1H-indazole derivatives are diverse, stemming from their ability to interact with a range of molecular targets. These interactions are often highly specific, leading to the modulation of key biological pathways implicated in various diseases.

Enzyme Inhibition Studies

Derivatives of this compound have demonstrated significant potential as enzyme inhibitors, a property that underpins much of their therapeutic interest.

The indazole nucleus is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Numerous anticancer drugs, such as Axitinib, Linifanib, and Pazopanib, feature this core structure. nih.gov Derivatives of this compound are of particular interest in this area, with research highlighting their potential to inhibit both tyrosine and serine/threonine kinases.

One notable example is the multi-target kinase inhibitor Ponatinib, which is effective against Abl, PDGFRα, VEGFR2, FGFR1, and Src kinases. The synthesis of Ponatinib involves a 3-iodo-4-methylbenzoyl chloride intermediate, underscoring the relevance of the 3-iodo-4-methyl-indazole scaffold in targeting these kinases.

Furthermore, indazole derivatives have been investigated as inhibitors of other kinases, including:

Glycogen Synthase Kinase-3 (GSK-3): 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human GSK-3. For instance, a methoxy-substituted derivative showed an IC50 value of 0.35 μM. nih.gov

Pim Kinases: 3-(pyrazin-2-yl)-1H-indazole derivatives have shown potent inhibition of pan-Pim kinases, with some compounds exhibiting IC50 values in the low nanomolar range (3–11 nM). nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Indazole–pyrimidine-based derivatives have been evaluated as VEGFR-2 inhibitors. nih.gov

| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Ponatinib (related scaffold) | Abl, PDGFRα, VEGFR2, FGFR1, Src | 0.37 nM, 1.1 nM, 1.5 nM, 2.2 nM, 5.4 nM, respectively | |

| 1H-indazole-3-carboxamide derivative | GSK-3β | 0.35 μM | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1, Pim-2, Pim-3 | 3–11 nM | nih.gov |

Beyond kinases, this compound analogues have been explored as inhibitors of other crucial enzymes.

DNA Gyrase: Indazoles have been identified as a novel class of DNA gyrase inhibitors that act by binding to the ATP binding site on the B subunit of the enzyme. nih.gov One study highlighted a 3,4-disubstituted indazole that was ten times more potent than novobiocin, a known DNA gyrase inhibitor. nih.gov While specific IC50 values for this compound derivatives are not readily available, the general activity of the indazole class suggests potential in this area.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway and a significant target in cancer immunotherapy. nih.gov Several 3-substituted 1H-indazoles have been synthesized and shown to be potent IDO1 inhibitors. For example, certain derivatives with a carbohydrazide (B1668358) moiety at the C3 position exhibited IC50 values of 720 nM and 770 nM. nih.gov Another series of 1H-indazole derivatives with substituents at the 4- and 6-positions also displayed significant IDO1 inhibitory activity, with one compound showing an IC50 of 5.3 μM. nih.gov

Receptor Modulation and Ligand Binding

The interaction of this compound derivatives with various receptors is an emerging area of research. While specific data on the 3-iodo-4-methyl variant is limited, related indazole structures have shown affinity for certain receptors. For instance, a series of tetrahydroindazole-based compounds have been developed as potent and selective sigma-2 receptor ligands. nih.gov This suggests that the broader indazole scaffold can be tailored to interact with specific receptor types. Further investigation is needed to fully elucidate the receptor modulation profile of this compound derivatives.

Protein-Protein Interaction Inhibition

The disruption of protein-protein interactions (PPIs) is a challenging but promising therapeutic strategy. Indazole derivatives have shown potential in this area, particularly as inhibitors of the interaction between bromodomain-containing protein 4 (BRD4) and acetylated histones. BRD4 is an epigenetic reader that plays a crucial role in regulating the expression of oncogenes like c-Myc. researchgate.netnih.gov A series of 3-methyl-1H-indazole derivatives were designed and found to exhibit strong affinity for the BRD4 bromodomain 1 (BD1) and potent inhibition of the MV4;11 cancer cell line. researchgate.netnih.gov One compound, in particular, demonstrated excellent selectivity for BRD4 and effectively suppressed the downstream protein c-Myc. nih.gov Although these studies focused on 3-methyl-1H-indazole, they provide a strong rationale for exploring this compound derivatives as potential PPI inhibitors targeting BRD4.

Broad Spectrum Biological Evaluation of this compound Derivatives

The indazole nucleus is a significant heterocyclic framework that has garnered considerable attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govmdpi.com Derivatives of this compound, in particular, have been the subject of research exploring their potential across various therapeutic areas. This exploration focuses on their anticancer, antibacterial, antimicrobial, anti-inflammatory, and immunomodulatory properties.

Anticancer Activity in Diverse Cell Lines

Derivatives of the indazole scaffold are integral to several FDA-approved small molecule anti-cancer drugs. mdpi.com Research into 3-iodo-1H-indazole derivatives has revealed potent antiproliferative activities against a range of cancer cell lines.

One study reported the synthesis and biological evaluation of a series of indazole derivatives, with compound 2f demonstrating significant growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. mdpi.com This compound was shown to inhibit proliferation and colony formation in the 4T1 breast cancer cell line. mdpi.com Mechanistic studies indicated that compound 2f induced apoptosis, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. mdpi.com Furthermore, it was observed to decrease the mitochondrial membrane potential and increase levels of reactive oxygen species (ROS) in 4T1 cells. mdpi.com

Another area of investigation for indazole derivatives is the inhibition of specific protein targets crucial for cancer cell proliferation and survival. A series of 3-methyl-1H-indazole derivatives were designed as inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader that regulates the expression of oncogenes like c-Myc, NF-κB, and Bcl-2. researchgate.netnih.gov Several of these compounds, including 9d , 9u , and 9w , showed strong affinity for BRD4-BD1 and effectively suppressed the proliferation of the MV4;11 cancer cell line. researchgate.netnih.gov Compound 9d , in particular, demonstrated excellent selectivity for BRD4 and was effective in suppressing the downstream protein, c-Myc. researchgate.netnih.gov

Further research on 1H-indazole-3-amine derivatives identified compounds with promising inhibitory effects. Compound 6o was notably effective against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM, and displayed selectivity for cancer cells over normal HEK-293 cells. nih.govmdpi.com This compound was found to influence apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.govmdpi.com

The table below summarizes the anticancer activity of selected this compound derivatives and related compounds.

Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 |

| 9d | MV4;11 (Leukemia) | Potent Inhibition |

| 9u | MV4;11 (Leukemia) | Potent Inhibition |

| 9w | MV4;11 (Leukemia) | Potent Inhibition |

| 6o | K562 (Leukemia) | 5.15 |

Antibacterial and Antimicrobial Efficacy

The indazole scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including antibacterial and antimicrobial effects. nih.govmdpi.com The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens, making the evaluation of novel chemical entities like this compound derivatives a critical area of research.

Studies on various N-methyl-3-aryl indazoles have demonstrated their efficacy against several bacterial and fungal strains. A series of these derivatives were tested against four bacterial strains (Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium) and one fungal strain (Candida albicans). nih.govresearchgate.net The results indicated that several of the synthesized compounds possessed notable antimicrobial activity. For instance, compounds 5i , 5f , and 5a showed superior activity against Xanthomonas campestris, with zones of inhibition of 2.3, 2.2, and 2.1 cm, respectively. nih.govresearchgate.net Against Bacillus megaterium, compounds 5j , 5a , and 5h were effective, producing inhibition zones of 1.6, 1.5, and 1.2 cm. nih.govresearchgate.net Additionally, compounds 5j and 5a displayed good activity against Escherichia coli, with inhibition zones of 1.6 cm and 1.5 cm. nih.govresearchgate.net

Another study focused on novel 3-methyl-1H-indazole derivatives and evaluated their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. All the synthesized compounds in this series showed some level of antibacterial activity.

The table below presents the antibacterial efficacy of selected indazole derivatives.

Antibacterial Activity of Indazole Derivatives

| Compound | Microbial Strain | Zone of Inhibition (cm) |

|---|---|---|

| 5i | Xanthomonas campestris | 2.3 |

| 5f | Xanthomonas campestris | 2.2 |

| 5a | Xanthomonas campestris | 2.1 |

| 5j | Bacillus megaterium | 1.6 |

| 5a | Bacillus megaterium | 1.5 |

| 5h | Bacillus megaterium | 1.2 |

| 5j | Escherichia coli | 1.6 |

| 5a | Escherichia coli | 1.5 |

Anti-inflammatory and Immunomodulatory Effects

The indazole core is a key feature in established anti-inflammatory drugs such as Benzydamine and Bendazac (B1667983). mdpi.com This has prompted further investigation into the anti-inflammatory potential of novel indazole derivatives. The mechanisms underlying these effects often involve the modulation of key inflammatory mediators.

Research has shown that indazole and its derivatives can significantly inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.gov For instance, indazole itself was found to inhibit over 60% of TNF-α activity at a concentration of 250 μM. nih.gov The inhibitory concentration (IC₅₀) for indazole was determined to be 220.11 μM for TNF-α, while for 5-aminoindazole it was 230.19 μM. nih.gov

Furthermore, these compounds demonstrated potent inhibitory effects on IL-1β, with maximum inhibition ranging from 73% to 79%. nih.gov The IC₅₀ value for 6-nitroindazole against IL-1β was 100.75 μM, which is comparable to the standard drug dexamethasone (B1670325) (102.23 μM). nih.gov The anti-inflammatory actions of these indazole derivatives are also attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and scavenge free radicals. nih.gov

The immunomodulatory properties of related heterocyclic compounds have also been explored. For example, a series of S- and N-alkylated indolyloxadiazoles were tested for their effects on T-cell proliferation and cytokine production. Certain compounds demonstrated significant inhibition of PHA-activated T-cell proliferation. Some derivatives also showed a stimulatory effect on the proinflammatory cytokine IL-1β, suggesting a selective influence on T-cell proliferation.

The table below summarizes the anti-inflammatory activity of selected indazole derivatives.

Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Indazole | TNF-α | 220.11 |

| 5-aminoindazole | TNF-α | 230.19 |

| 6-nitroindazole | IL-1β | 100.75 |

Advanced Computational and Theoretical Approaches for 3 Iodo 4 Methyl 1h Indazole Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, QSAR studies are instrumental in predicting the therapeutic potential of novel analogues and optimizing lead compounds.

The investigation into the bioactivity of indazole scaffolds frequently employs both 2D and 3D-QSAR methodologies to understand how structural variations influence activity.

2D-QSAR: This approach correlates biological activity with global molecular properties or physicochemical descriptors that can be calculated from the 2D representation of the molecule. longdom.org Methods like Multiple Linear Regression (MLR) are used to build the predictive models. longdom.orgresearchgate.net For a series of indazole derivatives studied as Tyrosine Threonine Kinase (TTK) inhibitors, descriptors related to physicochemical properties and atom counts were found to be significant in predicting their anticancer activity. longdom.org These models provide valuable, albeit simplified, insights into the structural requirements for activity.

3D-QSAR: Going a step further, 3D-QSAR methods consider the three-dimensional properties of molecules. These models require the alignment of the molecular structures and calculate steric and electrostatic fields around them. nih.gov Techniques such as k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) have been successfully applied to indazole derivatives. researchgate.net For instance, in a study of indazoles as anticancer agents, 3D-QSAR models revealed that steric descriptors were crucial factors governing their biological activity, suggesting that the size and shape of substituents at specific positions are critical for efficacy. longdom.orglongdom.org Contour maps generated from these studies visually guide chemists on where to add or remove bulky or charged groups to enhance activity. nih.gov

The reliability and predictive capability of a QSAR model are assessed through rigorous statistical validation. Several key metrics are used for this purpose. A robust 2D-QSAR model developed for a series of 109 indazole derivatives as TTK inhibitors demonstrated a high correlation coefficient (r²) of 0.9512. longdom.orgresearchgate.net The model's predictive power was further confirmed by strong internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation coefficients. longdom.orgresearchgate.net Similarly, a 3D-QSAR model for the same series showed a high internal cross-validation coefficient (q²) of 0.9132. longdom.orgresearchgate.net These statistical values indicate that the developed models are not only reliable but also possess a strong predictive accuracy for new compounds within the same chemical class.

| QSAR Model Type | Method | Correlation Coefficient (r²) | Internal Validation (q²) | External Validation (pred_r²) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | Multiple Linear Regression (MLR) | 0.9512 | 0.8998 | 0.8661 | longdom.orgresearchgate.net |

| 3D-QSAR | SW kNN Approach | - | 0.9132 | - | longdom.orgresearchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a ligand, such as 3-Iodo-4-methyl-1H-indazole, interacts with its biological target, typically a protein or enzyme. These methods provide a detailed view of the binding process at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This analysis is crucial for understanding the structural basis of inhibition or activation. Studies on various indazole derivatives have demonstrated their ability to bind to a range of therapeutic targets.

For example, docking studies of substituted indazoles into the active site of the aromatase enzyme, a target for breast cancer, revealed binding energies as strong as -8.0 kcal/mol. derpharmachemica.com The analysis identified key interaction hotspots, with the indazole derivatives forming hydrogen bonds with the amino acid residue Arg115. derpharmachemica.com In another study targeting a renal cancer-related protein (PDB ID: 6FEW), certain 3-carboxamide indazole derivatives showed high binding energies, indicating a strong affinity for the target. rsc.orgnih.gov Similarly, docking of indazole analogs against another cancer target (PDB ID: 2ZCS) showed favorable binding energies and interactions with key residues like Tyr248, Lys273, and Arg171. researchgate.net These studies help elucidate the specific atoms and functional groups on the indazole scaffold that are critical for molecular recognition and binding affinity.

| Indazole Derivative Type | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hotspots) | Reference |

|---|---|---|---|---|

| Substituted Indazoles | Aromatase (3EQM) | -7.7 to -8.0 | Arg115, Met374, Thr310 | derpharmachemica.com |

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | High (specific values not stated) | Not specified | rsc.orgnih.gov |

| 3-Aryl Indazoles | Cancer Target (2ZCS) | -6.80 to -7.45 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the conformational stability of the complex and refine the binding mode predicted by docking. nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates the structural stability of the complex throughout the simulation. ajchem-a.com A stable RMSD value suggests that the ligand remains securely bound in the active site. Another important analysis is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein upon ligand binding. ajchem-a.com Furthermore, the number and persistence of hydrogen bonds between the ligand and protein are monitored over time to confirm the stability of key interactions. ajchem-a.com In a study on indazole derivatives as HIF-1α inhibitors, MD simulations confirmed that the most potent compound remained stable within the active site of the protein, validating the docking results. nih.gov

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD value indicates the complex has reached equilibrium and is structurally stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Low RMSF values in the binding site suggest a stable interaction with the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | A consistent number of hydrogen bonds over time indicates stable and persistent key interactions. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule like this compound. These calculations provide insights into molecular structure, stability, and chemical reactivity.

A fundamental application of DFT is the determination of the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. rsc.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

In a computational study of novel 3-carboxamide indazole derivatives, DFT calculations were performed to identify the compounds with the most substantial HOMO-LUMO energy gaps, indicating higher stability. rsc.orgnih.gov Additionally, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents or biological macromolecules. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Indazole Derivative 8a | -6.19 | -1.25 | 4.94 | rsc.orgresearchgate.net |

| Indazole Derivative 8c | -6.42 | -1.55 | 4.87 | rsc.orgresearchgate.net |

| Indazole Derivative 8s | -6.23 | -1.33 | 4.90 | rsc.orgresearchgate.net |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity. irjweb.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comwuxibiology.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. irjweb.com This energy gap is also instrumental in understanding charge transfer interactions within the molecule. researchgate.net For a molecule like this compound, FMO analysis, typically performed using Density Functional Theory (DFT) calculations, can elucidate its electronic properties and potential reactivity in chemical reactions. researchgate.net

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.15 | Indicates electron-donating capability. |

| LUMO Energy | -1.25 | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 | Suggests high molecular stability and moderate reactivity. |

Reaction Pathway Energetics

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying stationary points, including reactants, products, intermediates, and, most importantly, transition states. The calculation of the energetic profile of a reaction pathway provides crucial information about its feasibility and kinetics.

| Reaction Coordinate Point | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., this compound + coupling partner). |

| Transition State | +15.5 | The highest energy point along the reaction pathway, determining the reaction rate. |

| Products | -25.0 | The final, more stable chemical species. The negative value indicates an exothermic reaction. |

In Silico Prediction of Pharmacokinetic Profiles and Toxicity (ADMET Profiling)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an indispensable tool in modern drug discovery. nih.govresearchgate.net By using computational models, the pharmacokinetic and toxicological properties of a compound can be estimated from its molecular structure alone, allowing for the early identification of potentially problematic candidates and reducing the reliance on costly and time-consuming experimental assays. nih.govjapsonline.com

Absorption and Distribution Prediction

Absorption and distribution govern how a potential drug reaches its target in the body. Key parameters are predicted using Quantitative Structure-Property Relationship (QSPR) models. Human Intestinal Absorption (HIA) and Caco-2 cell permeability models predict oral bioavailability. alliedacademies.org Plasma Protein Binding (PPB) is crucial as only the unbound fraction of a drug is typically active. The ability to cross the Blood-Brain Barrier (BBB) is another critical parameter, especially for drugs targeting the central nervous system. japsonline.com These predictions help to assess the likelihood that this compound can reach a therapeutic concentration at its site of action.

| Parameter | Predicted Value/Class | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Suggests moderate potential for passive diffusion across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system in significant amounts. |

| Plasma Protein Binding (PPB) | High (>90%) | Indicates extensive binding to plasma proteins, potentially affecting its free concentration. |

Metabolic Stability and Excretion Pathways

A compound's metabolic stability determines its half-life in the body. In silico models predict the likelihood of a compound being metabolized by key enzyme systems, particularly the Cytochrome P450 (CYP) family. nih.gov By identifying potential sites of metabolism on the molecule, its metabolic fate can be anticipated. mdpi.commdpi.com Models can predict whether this compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is important for assessing the risk of drug-drug interactions. japsonline.com Predictions of hepatic clearance provide an estimate of how quickly the compound is removed from the body by the liver. nih.gov

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| CYP2D6 Inhibition | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with CYP3A4 substrates. |

| Metabolic Stability (Liver Microsomes) | Moderate | Suggests a moderate rate of metabolic clearance in the liver. nih.gov |

| Renal Excretion | Low | Primarily cleared through metabolism rather than direct renal excretion. |

In Silico Toxicity Assessments

Early assessment of potential toxicity is crucial to prevent late-stage drug development failures. jscimedcentral.com Computational toxicology models can predict a range of toxicity endpoints. The Ames test for mutagenicity predicts the potential of a compound to cause genetic mutations. alliedacademies.org Models for hERG (human Ether-à-go-go-Related Gene) channel inhibition are used to flag the risk of cardiotoxicity. Other important predictions include hepatotoxicity (liver damage) and carcinogenicity. japsonline.comnih.gov These in silico assessments provide an early warning system for the potential liabilities of this compound.

| Toxicity Endpoint | Predicted Risk | Interpretation |

|---|---|---|

| AMES Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |

| hERG Inhibition | Low Risk | Low potential for causing cardiac arrhythmia. |

| Hepatotoxicity | Moderate Risk | Potential for liver toxicity should be monitored in further studies. |

| Carcinogenicity | Non-carcinogen | Unlikely to be a cancer-causing agent based on structural alerts. |

Future Research Trajectories and Translational Potential of 3 Iodo 4 Methyl 1h Indazole

Design and Synthesis of Next-Generation 3-Iodo-4-methyl-1H-indazole Analogues with Enhanced Specificity

The synthetic utility of this compound lies in the reactivity of the C-I bond at the 3-position. This position is a prime target for functionalization, allowing for the creation of diverse libraries of analogues. The iodination of the C3-position on an indazole ring is a well-established and efficient process, often achieved using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent. chim.itmdpi.com This makes the 3-iodo-indazole core a readily accessible starting material for extensive chemical exploration.

The primary strategy for generating next-generation analogues involves leveraging the iodine atom as a versatile leaving group in various palladium-catalyzed cross-coupling reactions. youtube.comsigmaaldrich.com These reactions are fundamental in modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. By employing different coupling partners, researchers can systematically modify the scaffold to enhance specificity and potency towards biological targets.

Key cross-coupling strategies for derivatizing this compound include:

Suzuki-Miyaura Coupling: Reacting the parent compound with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems. This is one of the most common methods for modifying iodo-heterocycles. mdpi.com

Sonogashira Coupling: The introduction of alkyne fragments by coupling with terminal alkynes, which can serve as handles for further "click chemistry" modifications or as direct pharmacophoric elements.

Heck Coupling: The formation of carbon-carbon bonds by reacting with alkenes, enabling the synthesis of analogues with vinyl substituents.

Buchwald-Hartwig Amination: The introduction of substituted amine or amide functionalities, which are crucial for modulating pharmacokinetic properties and forming key hydrogen bond interactions with biological targets.

Stille Coupling: The use of organostannanes as coupling partners to introduce various alkyl, vinyl, or aryl groups.

Negishi Coupling: The reaction with organozinc reagents, offering another route for C-C bond formation. nih.gov

These synthetic pathways allow for the systematic exploration of the chemical space around the 4-methyl-1H-indazole core, facilitating the development of structure-activity relationships (SAR) to optimize biological activity.

Interactive Data Table: Potential Cross-Coupling Reactions for Analogue Synthesis

| Reaction Name | Coupling Partner | Bond Formed | Potential Functionality Introduced |

| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²) | Aryl, Heteroaryl |

| Sonogashira | R-C≡CH | C-C (sp) | Alkynyl, Substituted Alkynes |

| Heck | Alkene | C-C (sp²) | Vinyl, Substituted Alkenes |

| Buchwald-Hartwig | R₂NH | C-N | Amines, Amides, Anilines |

| Stille | R-Sn(Bu)₃ | C-C | Alkyl, Aryl, Vinyl |

| Negishi | R-ZnX | C-C | Alkyl, Aryl |

Exploration of Novel Therapeutic and Diagnostic Applications

The indazole scaffold is a cornerstone in modern pharmacology, with derivatives showing a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. nih.govmdpi.comnih.gov Many indazole-based compounds function as potent protein kinase inhibitors, with several gaining FDA approval for cancer therapy, such as Axitinib and Pazopanib. nih.govpnrjournal.com This precedent strongly suggests that analogues derived from this compound could be developed as inhibitors for various kinases implicated in cancer and other proliferative or inflammatory diseases. google.comrsc.org

Therapeutic Potential: Future research would involve synthesizing a library of analogues based on the strategies outlined in section 6.1 and screening them against panels of protein kinases. The 4-methyl group may influence binding pocket interactions, potentially offering a unique selectivity profile compared to other indazole-based inhibitors. The goal would be to identify lead compounds with high potency and selectivity for specific kinase targets, minimizing off-target effects.

Diagnostic Applications (Radiolabeling): The iodine atom in this compound is not only a synthetic handle but also a key feature for developing diagnostic agents. The field of nuclear medicine utilizes radiolabeled molecules for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com

Future work could focus on replacing the stable iodine atom with a radioactive isotope:

Radioiodination for SPECT: The compound could be synthesized using radioisotopes such as Iodine-123, Iodine-125, or Iodine-131. nih.govnih.gov If an analogue shows high affinity for a specific biological target (e.g., a receptor or enzyme overexpressed in tumors), its radiolabeled version could serve as a SPECT imaging agent to visualize and diagnose disease states.

Precursor for PET Tracers: While radioiodine can be used for PET (e.g., Iodine-124), a more common strategy involves using the iodo-precursor for Stannylation followed by radiofluorination with Fluorine-18, the most widely used PET radionuclide. frontiersin.org An ¹⁸F-labeled indazole derivative could offer high-resolution imaging for oncology or neurology applications.

Interactive Data Table: Potential Radionuclides for Labeling

| Isotope | Imaging Modality | Half-life | Emission Type | Potential Use |

| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Gamma | Diagnostic Imaging |

| Iodine-131 (¹³¹I) | SPECT / Therapy | 8.02 days | Beta, Gamma | Theranostics |

| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | Positron (β+) | High-Resolution Diagnostic Imaging |

| Gallium-68 (⁶⁸Ga) | PET | 67.7 minutes | Positron (β+) | Diagnostic Imaging (via chelator) |

Advanced Delivery Systems for this compound Derivatives

Many potent small-molecule drugs, including kinase inhibitors, face challenges related to poor aqueous solubility, suboptimal pharmacokinetics, and off-target toxicity. Advanced drug delivery systems offer a promising avenue to overcome these limitations for novel derivatives of this compound. Future research should explore the formulation of promising therapeutic candidates into systems that can enhance their delivery to the target site while minimizing systemic exposure. google.com

Potential delivery strategies include:

Nanoparticle Encapsulation: Formulating the active compound within biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or within liposomes. mdpi.com This can improve solubility, protect the drug from degradation, and potentially enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect.

Antibody-Drug Conjugates (ADCs): For highly potent cytotoxic analogues, an ADC approach could be explored. Here, the indazole derivative (the "payload") would be attached via a linker to a monoclonal antibody that specifically targets a surface antigen on cancer cells. This would ensure targeted delivery of the cytotoxic agent directly to the tumor, maximizing efficacy and reducing systemic toxicity.

Local Delivery Systems: For certain indications, such as localized tumors or inflammatory conditions, implantable devices or injectable hydrogels containing the drug could provide sustained local release, maintaining high therapeutic concentrations at the site of action while keeping systemic levels low. google.com

Integration with Emerging Technologies in Drug Discovery

The development of novel therapeutics from the this compound scaffold can be significantly accelerated by integrating emerging technologies into the drug discovery pipeline.

Computational and Structure-Based Drug Design (SBDD): Before extensive synthesis, computational methods can be employed to design analogues with a higher probability of success. beilstein-journals.org If the biological target is known (e.g., a specific kinase with a crystal structure), molecular docking can be used to predict how different substituents on the indazole ring will interact with the protein's binding site. nih.govnih.gov This allows for the rational design of molecules with enhanced potency and selectivity.

High-Throughput Screening (HTS): Large libraries of diverse analogues, synthesized via the parallel chemistry approaches described in section 6.1, can be rapidly evaluated for biological activity using HTS. This enables the efficient identification of initial "hits" from thousands of compounds.

PROteolysis TArgeting Chimeras (PROTACs): The indazole scaffold could be incorporated into PROTACs, a novel therapeutic modality. A PROTAC is a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. dntb.gov.ua An indazole derivative that binds to a target protein of interest could be linked to a known E3 ligase ligand, creating a PROTAC that induces the destruction of the target protein rather than just inhibiting it.

Potential in Materials Science and Other Scientific Disciplines

Beyond its biomedical potential, the this compound scaffold possesses chemical features that make it an intriguing candidate for applications in materials science. Aromatic nitrogen-containing heterocycles are widely explored for their unique electronic and optical properties. researchgate.net

Organic Electronics: Through functionalization at the 3-position, the electronic properties of the indazole core can be finely tuned. chemrxiv.org Analogues with extended π-conjugated systems, synthesized via reactions like Suzuki or Sonogashira coupling, could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors. The indazole moiety could serve as a building block in novel dyes or fluorescent probes. researchgate.net